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molecular formula C12H9F3O2 B8782412 {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol CAS No. 65385-42-4

{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol

Cat. No. B8782412
M. Wt: 242.19 g/mol
InChI Key: XPXRIFIZAIPZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04123529

Procedure details

2-(3-Trifluoromethylphenyl)-furan (J. Chem. Soc. (C) 1968, 2737 and Acta Chem Scand. 24, 2379 (1970))(21.2 g; 0.1 mole) was stirred in tetrahydrofuran (100 ml), cooled to -40° C. and n-butyl lithium (0.1 mole, solution in hexane) was added dropwise. After stirring for 1 hour at -40° C., paraformaldehyde (3.3 g; 0.11 mole) was added gradually. The mixture was stirred at -40° C. for 30 minutes, then the temperature was allowed to rise. At 10° C. an exothermic reaction set in and the temperature gradually rose to 40° C. (over 10 minutes), then gradually fell back to 20° C. After stirring for further 1 hour the clear brown solution was poured onto ice/water, adjusted to pH ca 4 with dilute hydrochloric acid and extracted via ethyl acetate. The dried acetate extract (MgSO4) was evaporated to give a brownish yellow viscous oil which was distilled in vacuo to give 2-hydroxymethyl-5-(3-trifluoromethylphenyl)-furan as a colourless liquid b.p. 125° C./0.5 mm., (16.2 g), which on standing gave crystals, m.p. 45° C.
Name
2-(3-Trifluoromethylphenyl)-furan
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:7][CH:8]=1.C([Li])CCC.[CH2:21]=[O:22].Cl>O1CCCC1>[OH:22][CH2:21][C:11]1[O:10][C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:1])([F:14])[F:15])[CH:4]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
2-(3-Trifluoromethylphenyl)-furan
Quantity
21.2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C=1OC=CC1)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at -40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at -40° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At 10° C. an exothermic reaction
CUSTOM
Type
CUSTOM
Details
gradually rose to 40° C.
CUSTOM
Type
CUSTOM
Details
(over 10 minutes)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
gradually fell back to 20° C
STIRRING
Type
STIRRING
Details
After stirring for further 1 hour the clear brown solution
Duration
1 h
ADDITION
Type
ADDITION
Details
was poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted via ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The dried acetate extract (MgSO4)
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
to give a brownish yellow viscous oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1OC(=CC1)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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